4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethylidene]benzenesulfonamide
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Overview
Description
4-METHYL-N-[(1E)-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHYLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, an imidazolidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(1E)-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHYLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the imidazolidinyl and piperidinyl intermediates, followed by their coupling with the sulfonamide group under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(1E)-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHYLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary, including temperature, pressure, and reaction time, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-METHYL-N-[(1E)-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHYLIDENE]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(1E)-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHYLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, imidazolidinyl derivatives, and piperidinyl derivatives. Examples include:
- 4-METHYL-N-(2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE
- 4-METHYL-N-(1-METHYL-2-OXO-2-PIPERIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-METHYL-N-[(1E)-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHYLIDENE]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H32N4O4S2 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-piperidin-1-ylethylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H32N4O4S2/c1-20-6-10-22(11-7-20)33(29,30)25-24(18-26-14-4-3-5-15-26)27-16-17-28(19-27)34(31,32)23-12-8-21(2)9-13-23/h6-13H,3-5,14-19H2,1-2H3/b25-24+ |
InChI Key |
HIWYAHVIFFHTMY-OCOZRVBESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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